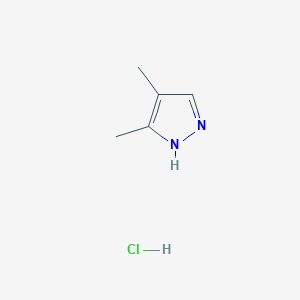
3,4-Dimethyl-1H-pyrazole hcl
Overview
Description
3,4-Dimethyl-1H-pyrazole is a type of pyrazole, which is a class of organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms . It is also known by other names such as 3(5),4-Dimethylpyrazole .
Synthesis Analysis
The synthesis of pyrazoles, including 3,4-Dimethyl-1H-pyrazole, involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine then affords a wide variety of pyrazoles .Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-1H-pyrazole consists of a five-membered ring with two adjacent nitrogen atoms. The molecular formula is C5H8N2 and the IUPAC Standard InChIKey is VQTVFIMEENGCJA-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including 3,4-Dimethyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They have diverse and valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .Scientific Research Applications
Core Element in Pyrazole Derivatives
Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Biological Activities
Pyrazoles have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . This makes them a significant area of interest for researchers in the field of medicinal chemistry.
Synthesis of Pyrazole Derivatives
3,4-Dimethyl-1H-pyrazole is a key intermediate for the synthesis of various pyrazole derivatives . It has been used in the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol using Nano-ZnO as a catalyst .
Nitrification Inhibitor
3,4-Dimethyl-1H-pyrazole phosphate (DMPP) is a useful nitrification inhibitor in soil . It has been widely used in agriculture to prevent nitrogen loss from soil, increase nitrogen use efficiency, and boost crop yields .
Influence on Crop Yield
A meta-analysis found no influence of 3,4-DMPP on net crop yield, although it may boost yields in alkaline soil . However, 3,4-DMPP may be less effective in acidic soils and in the post-harvest period .
Interference with Ammonia Monooxygenase
DMPP interferes with ammonia monooxygenase from ammonia-oxidizing bacteria (AOB) and archaea (AOA) but may not directly affect AOB, AOA, and non-target populations .
Future Directions
The synthesis and applications of pyrazole derivatives, including 3,4-Dimethyl-1H-pyrazole, continue to be an important area of research. Researchers are focusing on preparing this functional scaffold and finding new and improved applications . The future directions in this field involve the development of more efficient and selective synthesis methods, as well as the exploration of new applications in various fields such as medicine, engineering, and agriculture .
properties
IUPAC Name |
4,5-dimethyl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-4-3-6-7-5(4)2;/h3H,1-2H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGZJRWQCRQKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466110 | |
| Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-1H-pyrazole hcl | |
CAS RN |
202842-99-7 | |
| Record name | 3,4-Dimethyl-1H-pyrazole hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)





![1,3-Di[N-Boc-4-(methoxycarbonyl)-4-piperidyl]urea](/img/structure/B1446450.png)

